Methyl 5-amino-2,3-dimethoxybenzoate
Description
Methyl 5-amino-2,3-dimethoxybenzoate is a benzoic acid derivative featuring an amino group at the 5-position and methoxy groups at the 2- and 3-positions of the aromatic ring, esterified with a methyl group. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of alkaloids and heterocyclic pharmaceuticals. Its structural attributes—a combination of electron-donating substituents (amino and methoxy groups) and an ester moiety—render it versatile in metal-catalyzed cross-coupling reactions and nucleophilic substitutions .
Properties
Molecular Formula |
C10H13NO4 |
|---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
methyl 5-amino-2,3-dimethoxybenzoate |
InChI |
InChI=1S/C10H13NO4/c1-13-8-5-6(11)4-7(9(8)14-2)10(12)15-3/h4-5H,11H2,1-3H3 |
InChI Key |
FZBBMKGFAGCKQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-2,3-dimethoxybenzoate typically involves the esterification of 5-amino-2,3-dimethoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-2,3-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 5-amino-2,3-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-amino-2,3-dimethoxybenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key structural features and applications of Methyl 5-amino-2,3-dimethoxybenzoate and related compounds:
Solubility and Stability
- Polarity: The amino group in this compound increases polarity compared to purely methoxy-substituted analogs (e.g., Methyl 6-iodo-2,3-dimethoxybenzoate), enhancing solubility in polar aprotic solvents like DMF or DMSO .
- Stability : Electron-donating groups (NH₂, OCH₃) stabilize the aromatic ring against electrophilic attack, whereas sulfonylurea herbicides () are prone to hydrolysis under acidic conditions due to their sulfonamide linkages .
Research Findings and Mechanistic Insights
- Synthetic Efficiency: this compound has been utilized in the 10-step synthesis of chelerythrine with a 60.9% total yield, demonstrating its efficiency in multistep reactions .
- Comparative Reactivity: Thiophene derivatives with amino groups () exhibit lower thermal stability than the target compound, as their heterocyclic cores are more susceptible to ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
